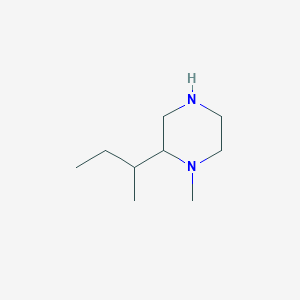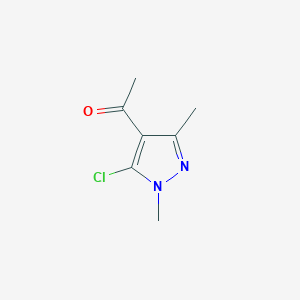
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro group at the 5th position and two methyl groups at the 1st and 3rd positions of the pyrazole ring, along with an ethanone group at the 4th position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one can be achieved through several methods. One common synthetic route involves the chlorination of 1,3-dimethyl-5-pyrazolone, followed by acylation with ethanoyl chloride. The reaction conditions typically include the use of a chlorinating agent such as phosphorus oxychloride (POCl3) and a base like pyridine to facilitate the acylation reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The chloro group at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its derivatives are evaluated for their efficacy and safety in preclinical and clinical studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
1-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: This compound has a similar pyrazole core but with a fluorophenyl group instead of an ethanone group.
5-Chloro-1,3-dimethylpyrazole: This compound lacks the ethanone group and is used as a precursor in the synthesis of various pyrazole derivatives.
5-Chloro-1-vinyl-1H-pyrazole: This compound has a vinyl group at the 1st position instead of methyl groups and is used in the synthesis of functionally substituted pyrazoles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
1-(5-chloro-1,3-dimethylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9ClN2O/c1-4-6(5(2)11)7(8)10(3)9-4/h1-3H3 |
Clave InChI |
AWMOCFKBFXDWMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C(=O)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)

![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
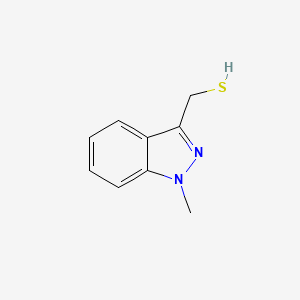
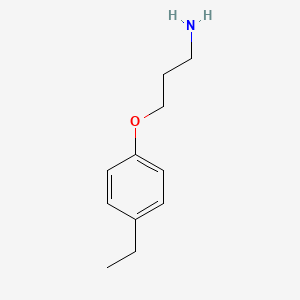
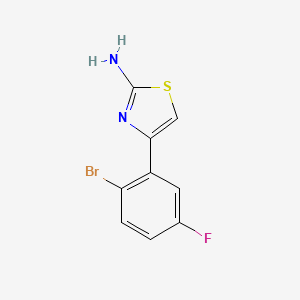
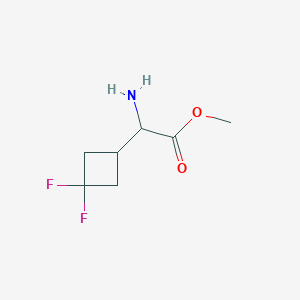

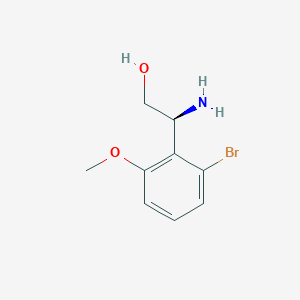
![Methyl[(5-propylthiophen-2-yl)methyl]amine](/img/structure/B13604154.png)

